2-(2,4-Dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole
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Overview
Description
1,3,4-Oxadiazole, 2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]- is a heterocyclic compound that contains an oxadiazole ring. This compound is of significant interest due to its diverse range of applications in medicinal chemistry, agrochemistry, and materials science. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of hydrazides with carbon disulfide, followed by oxidation to form the oxadiazole ring. Another approach involves the reaction of hydrazides with aldehydes or ketones in the presence of an oxidizing agent .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazole derivatives often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
1,3,4-Oxadiazole derivatives undergo various chemical reactions, including:
Oxidation: The oxadiazole ring can be oxidized to form oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxadiazole N-oxides: Formed through oxidation.
Hydrazine Derivatives: Formed through reduction.
Substituted Oxadiazoles: Formed through substitution reactions.
Scientific Research Applications
1,3,4-Oxadiazole derivatives have a wide range of applications in scientific research:
Medicinal Chemistry: These compounds exhibit antimicrobial, anticancer, anti-inflammatory, and antiviral activities.
Agrochemistry: Used as herbicides, fungicides, and insecticides due to their potent biological activities.
Materials Science: Employed in the development of organic light-emitting diodes (OLEDs), liquid crystals, and photovoltaic cells.
Mechanism of Action
The mechanism of action of 1,3,4-oxadiazole derivatives varies depending on their application:
Medicinal Chemistry: These compounds often target enzymes or receptors involved in disease pathways.
Agrochemistry: They act on specific biochemical pathways in pests or weeds, leading to their death or growth inhibition.
Comparison with Similar Compounds
1,3,4-Oxadiazole derivatives are compared with other heterocyclic compounds such as:
1,2,4-Oxadiazoles: These compounds have a different arrangement of nitrogen and oxygen atoms in the ring, leading to distinct chemical and biological properties.
1,3,4-Thiadiazoles: These compounds contain sulfur instead of oxygen in the ring, which imparts different reactivity and biological activities.
List of Similar Compounds
- 1,2,4-Oxadiazole
- 1,3,4-Thiadiazole
- 1,2,3-Triazole
- 1,2,4-Triazole
Properties
CAS No. |
261178-19-2 |
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Molecular Formula |
C20H20Cl2N2O |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-5-[1-[4-(2-methylpropyl)phenyl]ethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H20Cl2N2O/c1-12(2)10-14-4-6-15(7-5-14)13(3)19-23-24-20(25-19)17-9-8-16(21)11-18(17)22/h4-9,11-13H,10H2,1-3H3 |
InChI Key |
SMPAHYZGHOIXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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